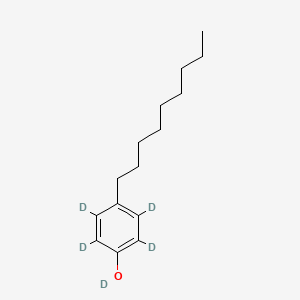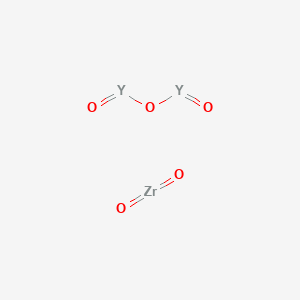
4-N-NONYLPHENOL-2,3,5,6-D4,OD
描述
4-N-NONYLPHENOL-2,3,5,6-D4,OD is a deuterated derivative of 4-nonylphenol, a compound known for its use in various industrial applications. This compound is characterized by the presence of deuterium atoms at specific positions on the phenol ring, making it useful for isotopic labeling in scientific research .
作用机制
Target of Action
4-Nonylphenol-D5, a deuterium-labeled version of 4-Nonylphenol, primarily targets the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of many biological processes, including reproduction, development, and homeostasis .
Mode of Action
4-Nonylphenol-D5 interacts with its target, the ER, by mimicking the natural hormone estrogen . This interaction can lead to changes in the normal functioning of the ER, resulting in endocrine-disrupting properties . It exerts estrogenic activity, meaning it can bind to estrogen receptors and activate them .
Biochemical Pathways
The primary biochemical pathway affected by 4-Nonylphenol-D5 is the endocrine system . By interacting with the ER, it can disrupt the normal hormonal control and sexual differentiation . The exact downstream effects can vary, but they often involve alterations in reproductive success and community structure of aquatic organisms .
Pharmacokinetics
The pharmacokinetics of 4-Nonylphenol-D5, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can be influenced by various factors. Gender differences have been observed in the pharmacokinetics of 4-Nonylphenol . The half-life of 4-Nonylphenol in female rats was found to be shorter, and its clearance was larger for all doses than those in male rats .
Result of Action
The molecular and cellular effects of 4-Nonylphenol-D5’s action are primarily related to its endocrine-disrupting properties . It can lead to homeostasis disorders, delay in growth, and changes in the community structure of microorganisms in the soil at low concentrations .
Action Environment
4-Nonylphenol-D5 enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources . Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability .
生化分析
Cellular Effects
Nonylphenol, the parent compound, has been shown to have toxic effects on aquatic organisms, including growth and development effects, estrogenic effect and reproductive effects, neurotoxicity, liver toxicity, and immunotoxicity . It is reasonable to hypothesize that 4-Nonylphenol-D5 may have similar effects, but this requires experimental confirmation.
Molecular Mechanism
Nonylphenol is known to exert its effects through disruption of endogenous hormone secretion
Dosage Effects in Animal Models
Nonylphenol has been shown to have toxic effects in aquatic organisms
Metabolic Pathways
Nonylphenol is known to enter the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, and groundwater discharge from air, soil, water, and agricultural sources
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-NONYLPHENOL-2,3,5,6-D4,OD typically involves the catalytic deuteration of 4-nonylphenol. This process uses deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions . The reaction can be represented as follows:
4-Nonylphenol+D2→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often using continuous flow reactors to ensure consistent quality and yield. The use of high-purity deuterium gas and advanced catalytic systems is crucial to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
4-N-NONYLPHENOL-2,3,5,6-D4,OD undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The nonyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃)
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and nitrated derivatives
科学研究应用
4-N-NONYLPHENOL-2,3,5,6-D4,OD is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for the calibration of instruments.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in environmental science to study the fate and transport of persistent organic pollutants
相似化合物的比较
Similar Compounds
4-Nonylphenol: The non-deuterated form, widely used in industrial applications.
4-tert-Octylphenol: Another alkylphenol with similar properties but different alkyl chain length.
Bisphenol A: A related compound with two phenol groups connected by a propane bridge
Uniqueness
4-N-NONYLPHENOL-2,3,5,6-D4,OD is unique due to its isotopic labeling, which provides enhanced analytical capabilities in research. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry compared to its non-deuterated counterparts .
属性
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-nonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D/hD | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHQQFPSIBGKE-VQUAKUOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-95-7 | |
| Record name | 358730-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)


![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B6595566.png)




